molecular formula C13H10O2 B7855941 3-(1-Naphthyl)acrylic acid

3-(1-Naphthyl)acrylic acid

Cat. No. B7855941
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-UHFFFAOYSA-N
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Patent
US04234726

Procedure details

A mixture of 3-(1-naphthyl)acrylic acid (50.0 g., 0.25 moles) in concentrated hydrochloric acid (1500 ml.) was stirred at reflux while a vigorous stream of hydrogen chloride was passed through the reaction for 6 hours. The solution was allowed to stand overnight at room temperature, then filtered to give a white solid which was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution (3×). The ethyl acetate solution was dried and removal of solvent gave the dihydrocoumarin as a white solid (43.5 g., 85% based on consumed starting material) m.p. 193°-196° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([O:19][CH2:20][CH3:21])(=O)C>Cl>[OH:19][C:20]1[CH:21]=[C:3]2[C:2]([CH:11]([C:1]3[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][CH:2]=3)[CH2:12][C:13](=[O:15])[O:14]2)=[CH:1][CH:10]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through the reaction for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid which
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried
CUSTOM
Type
CUSTOM
Details
removal of solvent
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
the dihydrocoumarin as a white solid (43.5 g., 85% based on consumed starting material) m.p. 193°-196° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC=C2C(CC(OC2=C1)=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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